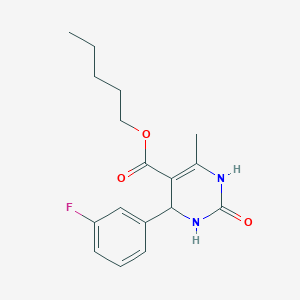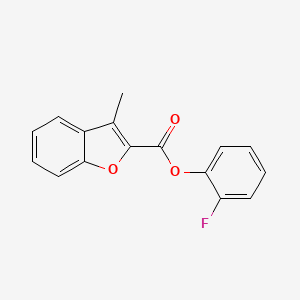![molecular formula C19H27N3O2S2 B5175438 4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)
4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine is not fully understood. However, it has been reported to inhibit the activity of NMDA receptors by binding to the glycine site of the receptor. This inhibition leads to a decrease in the influx of calcium ions into the neurons, which can prevent neuronal damage. In cancer cells, this compound induces apoptosis by activating the caspase pathway. It has also been reported to inhibit the activity of enzymes such as topoisomerase II, which are involved in DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine have been studied in various cell lines and animal models. In neuronal cells, this compound has been shown to protect against glutamate-induced excitotoxicity by inhibiting the activity of NMDA receptors. In cancer cells, it has been reported to induce apoptosis and inhibit the proliferation of cancer cells. In animal models, this compound has been studied for its potential neuroprotective, anticancer, and antiviral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine in lab experiments is its ability to selectively inhibit the activity of NMDA receptors. This can be useful in studying the role of NMDA receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and animals. Therefore, it is important to use appropriate concentrations and duration of exposure in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine. One of the directions is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its anticancer and antiviral properties in more detail. Additionally, the development of new synthesis methods and analogs of this compound can lead to the discovery of more potent and selective inhibitors of NMDA receptors.
Métodos De Síntesis
The synthesis of 4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine has been reported using different methods. One of the commonly used methods involves the reaction of 1-benzyl-2-(isobutylsulfonyl)-1H-imidazole-5-carbaldehyde with thiomorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions for a few hours. The resulting product is purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine has been studied for its potential applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have a neuroprotective effect by inhibiting the activity of N-methyl-D-aspartate (NMDA) receptors. In cancer research, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis. In infectious diseases, it has been studied for its antiviral and antibacterial properties.
Propiedades
IUPAC Name |
4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-16(2)15-26(23,24)19-20-12-18(14-21-8-10-25-11-9-21)22(19)13-17-6-4-3-5-7-17/h3-7,12,16H,8-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXOVNKBMLRVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-furamide](/img/structure/B5175370.png)

![6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5175377.png)

![5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5175391.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B5175395.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5175409.png)
![(1-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5175410.png)
![2-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5175417.png)
![3-[(3-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5175421.png)
![4-[2-(2-bromo-4,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5175425.png)


![N-[(benzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B5175467.png)